molecular formula C26H26N4O4S B4116183 ethyl 4-{[({5-[2-(5-methyl-2-furyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate

ethyl 4-{[({5-[2-(5-methyl-2-furyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate

Cat. No.: B4116183
M. Wt: 490.6 g/mol
InChI Key: UUANUEBEJXBMNX-UHFFFAOYSA-N
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Description

The compound ethyl 4-{[({5-[2-(5-methyl-2-furyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate is a triazole-based derivative featuring a 1,2,4-triazole core substituted with:

  • A 4-phenyl group at position 2.
  • A 5-[2-(5-methyl-2-furyl)ethyl] side chain at position 3.
  • A thioacetyl-amino benzoate ester moiety linked to the triazole via a sulfur atom.

This structure combines pharmacophoric elements known for diverse biological activities. The 1,2,4-triazole scaffold is widely studied for antimicrobial, antifungal, and enzyme-inhibitory properties . The 5-methyl-2-furyl substituent may enhance lipophilicity and π-π interactions, while the benzoate ester improves membrane permeability .

Properties

IUPAC Name

ethyl 4-[[2-[[5-[2-(5-methylfuran-2-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-3-33-25(32)19-10-12-20(13-11-19)27-24(31)17-35-26-29-28-23(16-15-22-14-9-18(2)34-22)30(26)21-7-5-4-6-8-21/h4-14H,3,15-17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUANUEBEJXBMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCC4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thioacetyl Linkages

(a) Alkil-2-((5-Phenethyl-4-R-1,2,4-Triazol-3-Yl)Thio)Acet(Propan,Benz)Imidates ()
  • Key Differences :
    • The target compound substitutes 5-phenethyl with 5-[2-(5-methyl-2-furyl)ethyl] , introducing a heterocyclic furan ring.
    • The benzoate ester in the target contrasts with imidate derivatives in this series.
  • Impact :
    • The furyl group may improve selectivity for enzymes with hydrophobic pockets (e.g., tyrosinase) compared to phenyl groups .
    • Imidates in are more polar, reducing blood-brain barrier penetration relative to the target’s ester .
(b) Methyl 2-[({[5-(2-Furyl)-4-Phenyl-4H-1,2,4-Triazol-3-Yl]Thio}Acetyl)Amino]Benzoate ()
  • Key Differences :
    • The target’s 5-methyl-2-furyl vs. 2-furyl substitution.
    • Ethyl benzoate (target) vs. methyl benzoate.
  • Ethyl esters typically exhibit slower hydrolysis than methyl esters, prolonging half-life .

Analogues with Furan and Thiazole Substitutions

(a) 5-(Furan-2-Yl)-4H-1,2,4-Triazole-3-Thione Derivatives ()
  • Key Differences :
    • The target lacks a thione (–SH) group but includes a thioacetyl (–S–CH₂–CO–) linker.
  • Impact :
    • The thioacetyl group in the target may reduce redox reactivity compared to thiones, improving metabolic stability .
(b) 4-Substituted-3-(4-Bromobenzyl)-5-(Thiophen-2-Yl)-4H-1,2,4-Triazoles ()
  • Key Differences :
    • Thiophene vs. furan in the target.
    • Bromobenzyl vs. phenyl substitution.

Benzoate Ester-Containing Analogues

(a) Ethyl 4-(Benzoylamino)Benzoate ()
  • Key Differences :
    • Simple benzamide vs. triazole-thioacetyl linkage in the target.
(b) Ethyl-4-(7-Nitro-2,1,3-Benzoxadiazole-4-Yl)Amino Benzoate ()
  • Key Differences :
    • Benzoxadiazole vs. triazole core.
  • Impact :
    • Triazoles generally exhibit broader antimicrobial activity compared to benzoxadiazoles .

Data Table: Key Comparisons

Compound Core Structure Substituents (Position 5) Ester Group Reported Activity
Target Compound 1,2,4-Triazole 5-[2-(5-Methyl-2-furyl)ethyl] Ethyl benzoate Not explicitly stated
Alkil-2-((5-Phenethyl-4-R-...)Imidates 1,2,4-Triazole 5-Phenethyl Imidate Model for bioactive agents
Methyl 2-[({[5-(2-Furyl)...)Benzoate 1,2,4-Triazole 5-(2-Furyl) Methyl benzoate Antimicrobial
5-(Furan-2-Yl)-4H-1,2,4-Triazole-3-Thione 1,2,4-Triazole 5-(Furan-2-Yl) None Antioxidant
Ethyl 4-(Benzoylamino)Benzoate Benzamide None Ethyl benzoate Synthetic intermediate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{[({5-[2-(5-methyl-2-furyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-{[({5-[2-(5-methyl-2-furyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate

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